molecular formula C11H7NO3 B13522486 2-Oxo-2-(quinolin-2-yl)acetic acid

2-Oxo-2-(quinolin-2-yl)acetic acid

Cat. No.: B13522486
M. Wt: 201.18 g/mol
InChI Key: LAKOGENKBMZPLO-UHFFFAOYSA-N
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Description

2-Oxo-2-(quinolin-2-yl)acetic acid is a compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(quinolin-2-yl)acetic acid typically involves the reaction of quinoline derivatives with acetic acid or its derivatives. One common method includes the acylation of quinoline with acetic anhydride under acidic conditions . Another approach involves the use of anthranilic acid derivatives, which undergo cyclization and subsequent oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of 2-Oxo-2-(quinolin-2-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Properties

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

IUPAC Name

2-oxo-2-quinolin-2-ylacetic acid

InChI

InChI=1S/C11H7NO3/c13-10(11(14)15)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,(H,14,15)

InChI Key

LAKOGENKBMZPLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)C(=O)O

Origin of Product

United States

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